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molecular formula C12H6ClF3N2 B176350 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile CAS No. 122454-23-3

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Cat. No. B176350
M. Wt: 270.64 g/mol
InChI Key: ZXLQPJBQKJYNGN-UHFFFAOYSA-N
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Patent
US05310938

Procedure details

4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one (2.5 g; 0.01 mol) is dissolved in nitromethane (50 mL). In a single portion, 2-chloroacrylonitrile (8.0 mL; 0.10 mol) is added to the solution, and the resulting solution is stirred 18 hours at reflux under a nitrogen atmosphere. Cooling the red/brown solution to -5° C. in an ice-acetone bath causes the formation of a precipitate which is collected by filtration and washed with a small portion of cold nitromethane. The resulting tan solid is recrystallized from hot ethylene dichloride yielding the product as white crystals (1.8 g; 56% theory), mp 238°-241° C. (dec.).
Name
4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:12](=O)O[C:10]([C:14]([F:17])([F:16])[F:15])=[N:9]2)=[CH:4][CH:3]=1.ClC(=C)[C:20]#[N:21].[N+]([CH3:26])([O-])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:26][C:12]=2[C:20]#[N:21])=[CH:4][CH:3]=1

Inputs

Step One
Name
4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1N=C(OC1=O)C(F)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
ClC(C#N)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the resulting solution is stirred 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with a small portion of cold nitromethane
CUSTOM
Type
CUSTOM
Details
The resulting tan solid is recrystallized from hot ethylene dichloride yielding the product as white crystals (1.8 g; 56% theory), mp 238°-241° C. (dec.)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1NC(=CC1C#N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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